4-(Bromomethyl)-2-isopropylthiazole 4-(Bromomethyl)-2-isopropylthiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17378031
InChI: InChI=1S/C7H10BrNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C7H10BrNS
Molecular Weight: 220.13 g/mol

4-(Bromomethyl)-2-isopropylthiazole

CAS No.:

Cat. No.: VC17378031

Molecular Formula: C7H10BrNS

Molecular Weight: 220.13 g/mol

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-2-isopropylthiazole -

Specification

Molecular Formula C7H10BrNS
Molecular Weight 220.13 g/mol
IUPAC Name 4-(bromomethyl)-2-propan-2-yl-1,3-thiazole
Standard InChI InChI=1S/C7H10BrNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3
Standard InChI Key BMDSRCQUZGZYCR-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC(=CS1)CBr

Introduction

Structural and Chemical Properties

Molecular Architecture

The thiazole ring in 4-(Bromomethyl)-2-isopropylthiazole is a five-membered heterocycle containing one sulfur and one nitrogen atom. The bromomethyl (-CH2Br) group at the 4-position introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the isopropyl (-CH(CH3)2) group at the 2-position contributes steric bulk and influences the compound’s solubility and stability .

Key Structural Features:

  • Molecular Formula: C7H10BrNS

  • Molecular Weight: 220.13 g/mol

  • Electrophilic Sites: Bromomethyl group (C-Br bond dissociation energy: ~70 kcal/mol) .

  • Steric Effects: Isopropyl group reduces ring planarity, potentially affecting π-π stacking interactions in biological systems.

Physicochemical Characteristics

Data extrapolated from analogous compounds suggest:

  • Boiling Point: ~210–220°C (estimated via group contribution methods).

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but limited in water (<0.1 mg/mL) .

  • Stability: Susceptible to hydrolysis under alkaline conditions, releasing HBr.

Comparative Analysis of Thiazole Derivatives (Table 1):

CompoundSubstituentsReactivity ProfileBiological Activity
4-(Bromomethyl)thiazole4-BrCH2, 2-HHigh electrophilicityAntimicrobial
2-Isopropylthiazole2-CH(CH3)2, 4-HLow reactivityFlavoring agent
4-BrCH2-2-iPr-thiazole4-BrCH2, 2-CH(CH3)2Moderate electrophilicityTheoretical anticancer

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-(Bromomethyl)-2-isopropylthiazole likely involves a multi-step protocol:

  • Thiazole Ring Formation: Condensation of thiourea with α-bromo ketones (e.g., 1-bromo-3-methyl-2-butanone) under acidic conditions.

  • Bromomethylation: Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) at 60–80°C .

Reaction Scheme:

2-Isopropylthiazole+NBSAIBN, CCl44-(Bromomethyl)-2-isopropylthiazole+Succinimide\text{2-Isopropylthiazole} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{4-(Bromomethyl)-2-isopropylthiazole} + \text{Succinimide}

Industrial Manufacturing

Large-scale production may employ continuous-flow reactors to enhance safety and yield (>80% purity) . Key challenges include:

  • Byproduct Formation: Competing bromination at the isopropyl group.

  • Purification: Distillation or column chromatography to isolate the target compound.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

4-(BrCH2)-2-iPr-thiazole+NH34-(NH2CH2)-2-iPr-thiazole+HBr\text{4-(BrCH}_2\text{)-2-iPr-thiazole} + \text{NH}_3 \rightarrow \text{4-(NH}_2\text{CH}_2\text{)-2-iPr-thiazole} + \text{HBr}

Applications: Synthesis of thiazole-based pharmacophores (e.g., kinase inhibitors).

Cross-Coupling Reactions

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antidiabetic Agents: Thiazole cores are prevalent in PPAR-γ agonists (e.g., rivoglitazone).

  • Antivirals: Structural analogs inhibit HIV-1 protease (IC50: 0.45 µM) .

Agrochemical Development

  • Herbicides: Thiazole derivatives block acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Future Research Directions

  • Synthetic Methodology: Developing enantioselective bromomethylation techniques.

  • Biological Screening: In vivo evaluation of antitumor efficacy in xenograft models.

  • Materials Science: Exploring conductive thiazole polymers for organic electronics.

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